molecular formula C18H13NO2S2 B14911046 4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

Cat. No.: B14911046
M. Wt: 339.4 g/mol
InChI Key: VFFSLHRMNXJEBM-YBEGLDIGSA-N
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Description

4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is conjugated with a benzylidene group and a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde typically involves the condensation of benzylidene-anilines with mercaptoacetic acid. This reaction is carried out in the presence of a suitable solvent such as benzene at a controlled temperature of around 30°C for approximately 10 minutes . The reaction proceeds through an intramolecular cyclocondensation mechanism, forming the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzylidene and benzaldehyde moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzylidene and benzaldehyde groups.

Scientific Research Applications

4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to target key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Lobeglitazone
  • Pioglitazone
  • Rosiglitazone
  • Epalrestat
  • Ponesimod

Uniqueness

Compared to these similar compounds, 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde stands out due to its unique combination of a thiazolidinone ring with benzylidene and benzaldehyde groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H13NO2S2

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

InChI

InChI=1S/C18H13NO2S2/c20-12-15-8-6-13(7-9-15)10-16-17(21)19(18(22)23-16)11-14-4-2-1-3-5-14/h1-10,12H,11H2/b16-10-

InChI Key

VFFSLHRMNXJEBM-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C=O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C=O)SC2=S

Origin of Product

United States

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